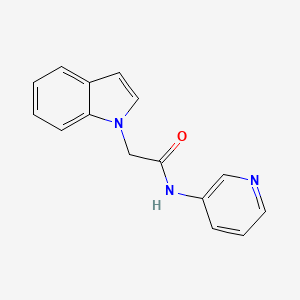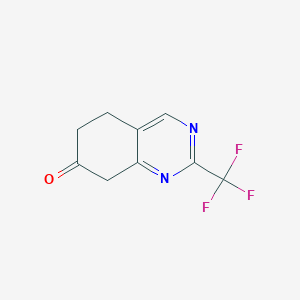
(R)-4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and methyl groups attached to a tetrahydroisoquinoline backbone. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach is the use of bromination and chlorination reactions to introduce the bromine and chlorine atoms into the phenyl and isoquinoline rings, respectively. The methyl group is often introduced through alkylation reactions. The reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes often employ more efficient and cost-effective methods, such as continuous flow reactors and automated synthesis systems, to enhance production rates and reduce waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets stringent quality standards.
化学反应分析
Types of Reactions
®-4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted isoquinoline derivatives with varying functional groups.
科学研究应用
Chemistry
In chemistry, ®-4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to bind to specific targets makes it a valuable tool for probing biological pathways and understanding molecular mechanisms.
Medicine
In medicine, ®-4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline is investigated for its potential therapeutic properties. Its unique chemical structure may confer bioactivity, making it a candidate for drug development and pharmacological studies.
Industry
In industry, this compound is used in the development of specialty chemicals and advanced materials. Its reactivity and functional group diversity enable the creation of products with specific properties, such as polymers, coatings, and electronic materials.
作用机制
The mechanism of action of ®-4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets, such as enzymes or receptors. The bromine and chlorine atoms, along with the tetrahydroisoquinoline core, allow the compound to bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
相似化合物的比较
Similar Compounds
®-3-(Boc-amino)-3-(3-bromophenyl)propionic acid: This compound shares the bromophenyl group but differs in its overall structure and functional groups.
3-Bromophenol: Contains the bromophenyl group but lacks the isoquinoline and dichloro components.
(3R)-2,3-Dibromo-3-phenylpropanoic acid: Similar in having bromine atoms but differs in the rest of the molecular structure.
Uniqueness
®-4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of bromine, chlorine, and methyl groups on the tetrahydroisoquinoline scaffold. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.
属性
分子式 |
C16H14BrCl2N |
|---|---|
分子量 |
371.1 g/mol |
IUPAC 名称 |
(4R)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C16H14BrCl2N/c1-20-8-14(10-3-2-4-11(17)5-10)13-6-12(18)7-16(19)15(13)9-20/h2-7,14H,8-9H2,1H3/t14-/m1/s1 |
InChI 键 |
LJCWTVCXFOSCRP-CQSZACIVSA-N |
手性 SMILES |
CN1C[C@@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br |
规范 SMILES |
CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14866614.png)
![[(2R,3S,4R)-5-oxo-2,3,4-tris(phenylmethoxy)pentyl] methanesulfonate](/img/structure/B14866619.png)
![9-Chloro-7-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14866622.png)
![9-Oxo-3-azabicyclo[3.3.1]nonane-1-carbonitrile Hydrate HCl](/img/structure/B14866628.png)









